molecular formula C12H13N3O2 B2943558 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 1984073-87-1

6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

Cat. No.: B2943558
CAS No.: 1984073-87-1
M. Wt: 231.255
InChI Key: FTKWCVPSHKFECR-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their wide range of applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Molecular Structure Analysis

The molecular structure of triazoles is unique and allows them to interact with biological receptors through hydrogen-bonding and dipole interactions . This makes them useful in the development of new drug candidates .


Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse and depend on the specific structure of the triazole compound. For instance, azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle is one of the methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel triazole derivatives have been synthesized for antimicrobial applications. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with moderate to good antimicrobial activities against various microorganisms. These compounds include derivatives that were prepared by reacting ester ethoxycarbonylhydrazones with primary amines and further modification using 4-methoxybenzaldehyde, showcasing their versatility in antimicrobial drug design (Bektaş et al., 2007).

Biological Evaluation of Novel Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles

Reddy et al. (2013) synthesized a series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the potential of such compounds in developing new antibacterial agents with broad-spectrum efficacy (Reddy et al., 2013).

Inhibitory Activities Targeting CYP1A1

El Massry et al. (2012) focused on synthesizing novel fused 1,2,4-triazine derivatives as potent inhibitors targeting CYP1A1 activity, indicating their potential application in anticancer drug development. These compounds exhibited high inhibitory effects, showing promise as anticancer agents (El Massry et al., 2012).

GABA-A Benzodiazepine Receptor Ligands

Carling et al. (2004) identified triazolo[3,4-a]phthalazine derivatives as ligands with binding selectivity for certain GABA-A receptor subtypes over others. These findings suggest the potential of such compounds in developing selective GABA-A receptor modulators, which could have therapeutic applications in treating conditions influenced by these receptor subtypes (Carling et al., 2004).

Antimicrobial and Antioxidant Activities

Gilava et al. (2020) synthesized triazolopyrimidines with antimicrobial and antioxidant activities, demonstrating the chemical versatility and biological potential of triazole derivatives. These findings support the exploration of triazole-based compounds for their multifaceted applications in medicine and pharmacology (Gilava et al., 2020).

Future Directions

The development and targeted synthesis of triazole compounds remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Thus, triazoles are promising scaffolds for the formation of compounds with useful biological activity .

Properties

IUPAC Name

6-(4-methoxyphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-11-4-2-9(3-5-11)12-7-15-10(8-17-12)6-13-14-15/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKWCVPSHKFECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN3C(=CN=N3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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